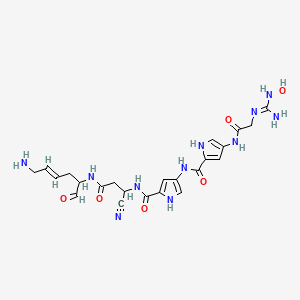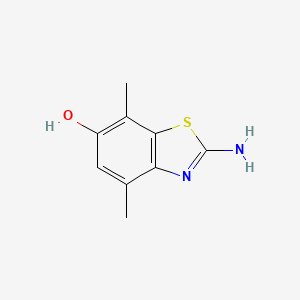![molecular formula C55H104O6 B1242122 TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)
TG(16:1(9Z)/18:0/18:0)[iso3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:1(9Z)/18:0/18:0)[iso3], also known as TG(18:0/18:0/16:1) or tracylglycerol(52:1), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/18:0/18:0)[iso3] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/18:0/18:0)[iso3] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/18:0/18:0)[iso3] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/18:0/18:0)[iso3] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/18:0/18:0)[iso3] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/18:0/18:0)[iso3] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:0/18:0/16:1(9Z)) pathway.
TG(16:1(9Z)/18:0/18:0)[iso3] is a triglyceride.
Applications De Recherche Scientifique
Triacylglycerol Analysis in Diseases
A 2017 study by Guan et al. focused on analyzing triacylglycerols (TGs) with specific fatty acid chain compositions, including TG species similar to TG(16:1(9Z)/18:0/18:0)[iso3], in various tissues such as human plasma and liver tissues. They highlighted the importance of analyzing TGs in the context of diseases like cardiovascular and liver diseases, particularly hepatocellular carcinoma (HCC). Their findings revealed aberrant specific TG metabolism in HCC, emphasizing the role of TG analysis in disease research (Guan et al., 2017).
Nutritional Applications in Infant Formula
The production and structural importance of specific TGs in infant nutrition have been explored in studies like the one by Van Erp et al. (2021). They engineered Arabidopsis thaliana seeds to produce TGs with a structure similar to human milk, which is believed to enhance nutrient absorption in infants. This research underlines the potential of using TGs, such as TG(16:1(9Z)/18:0/18:0)[iso3], in designing infant formula that mimics the nutritional benefits of human milk (Van Erp et al., 2021).
Relationship with Insulin Resistance
A study by Kotronen et al. (2009) explored the relationship between specific serum TGs and insulin resistance. They suggested that TGs containing specific fatty acid compositions, like TG(16:0/16:0/18:1) or TG(16:0/18:1/18:0), may serve as more accurate markers of insulin resistance than total serum TG concentrations. This highlights the potential clinical importance of specific TGs in metabolic health and disease (Kotronen et al., 2009).
Propriétés
Formule moléculaire |
C55H104O6 |
|---|---|
Poids moléculaire |
861.4 g/mol |
Nom IUPAC |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24,52H,4-20,22-23,25-51H2,1-3H3/b24-21-/t52-/m1/s1 |
Clé InChI |
CDKITPQUODTFLF-FQFQCYJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


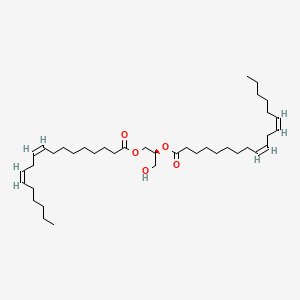
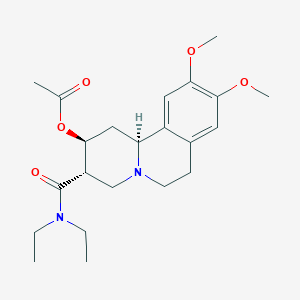

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)

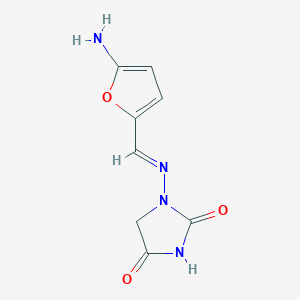





![(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4R)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1242059.png)
